- Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethersJournal of Chemical Research, 2017, 41(12), 725-729,
Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)
![4-[4-(trifluoromethyl)phenoxy]benzaldehyde structure](https://es.kuujia.com/scimg/cas/90035-20-4x500.png)
90035-20-4 structure
Nombre del producto:4-[4-(trifluoromethyl)phenoxy]benzaldehyde
Número CAS:90035-20-4
MF:C14H9F3O2
Megavatios:266.215274572372
MDL:MFCD09026265
CID:797918
PubChem ID:13300844
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
- 4-[4-(trifluoromethyl)phenoxy]benzaldehyde
- Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE
- Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE
- RFPORHXEHBGCCJ-UHFFFAOYSA-N
- 4(p-trifluoromethylphenoxy)benzaldehyde
- AX8035361
- ST2417968
- W9281
- 4-{[4-(trifluoromethyl)phenyl]ox
- 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)
- SCHEMBL184377
- 90035-20-4
- DB-396296
- DTXSID50535690
- SY107675
- CS-0157439
- DS-13008
- O11069
- J-513570
- MFCD09026265
- 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde
- AKOS015920203
-
- MDL: MFCD09026265
- Renchi: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H
- Clave inchi: RFPORHXEHBGCCJ-UHFFFAOYSA-N
- Sonrisas: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1
Atributos calculados
- Calidad precisa: 266.05500
- Masa isotópica única: 266.05546401g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 3
- Complejidad: 288
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 26.3
- Xlogp3: 3.8
Propiedades experimentales
- Denso: 1.297
- Punto de ebullición: 326.855°C at 760 mmHg
- Punto de inflamación: 146.524°C
- índice de refracción: 1.54
- PSA: 26.30000
- Logp: 4.31020
4-[4-(trifluoromethyl)phenoxy]benzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
¥869.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-5g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 5g |
¥4639.00 | 2024-04-26 | |
abcr | AB485010-1 g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde; . |
90035-20-4 | 1g |
€330.70 | 2023-04-20 | ||
eNovation Chemicals LLC | Y0984130-10g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 10g |
$750 | 2023-09-03 | |
Ambeed | A189323-100mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 100mg |
$60.0 | 2025-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
¥636.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-1g |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 1g |
1632.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-250mg |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 250mg |
822CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-5g |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 5g |
6522CNY | 2021-05-08 | |
Ambeed | A189323-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
$72.0 | 2025-02-26 |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ; 5 h, 100 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; reflux
Referencia
- 5-Aryl-2,4-thiazolidinediones as selective PPARγ agonistsBioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: 2,6-Lutidine , Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ; 15 h, rt
Referencia
- Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and PeroxidesOrganic Letters, 2023, 25(14), 2482-2486,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 140 - 150 °C
Referencia
- Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolideLetters in Drug Design & Discovery, 2022, 19(4), 263-268,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ; 0.5 h, rt; 24 h, 100 °C
Referencia
- The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by RhodiumOrganic Letters, 2011, 13(7), 1726-1729,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ; rt; 4 h, 100 °C
Referencia
- Ligand-free copper-catalyzed O-arylation of nitroarenes with phenolsTetrahedron, 2012, 68(43), 8905-8907,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Cesium carbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ; rt; 48 h, 100 °C
Referencia
- Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acidsGreen Chemistry, 2012, 14(4), 912-916,
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials
- [4-(trifluoromethyl)phenyl]boronic acid
- 4-Fluorobenzaldehyde
- 2-[4-[4-(Trifluoromethyl)phenoxy]phenyl]acetic acid
- alpha,alpha,alpha-Trifluoro-p-cresol
- 4-Nitrobenzaldehyde
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Literatura relevante
-
1. Back matter
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Pureza:99%/99%/99%
Cantidad:1g/5g/10g
Precio ($):192.0/576.0/960.0